molecular formula C14H17N B6335797 2-Benzyl-5-isopropyl-1H-pyrrole;  95% CAS No. 1422518-36-2

2-Benzyl-5-isopropyl-1H-pyrrole; 95%

Cat. No. B6335797
CAS RN: 1422518-36-2
M. Wt: 199.29 g/mol
InChI Key: LAOVIYCPRDJLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-isopropyl-1H-pyrrole, also known as BIP, is an organic compound composed of a six-membered ring containing two nitrogen atoms and two benzyl groups. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in a variety of research studies, including those related to drug discovery, drug metabolism, and drug delivery.

Mechanism of Action

2-Benzyl-5-isopropyl-1H-pyrrole; 95% is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its mechanism of action is dependent on its chemical structure, which consists of two nitrogen atoms and two benzyl groups. The two nitrogen atoms allow 2-Benzyl-5-isopropyl-1H-pyrrole; 95% to interact with other molecules, such as proteins and enzymes, while the two benzyl groups allow 2-Benzyl-5-isopropyl-1H-pyrrole; 95% to interact with other molecules, such as lipids and carbohydrates. This allows 2-Benzyl-5-isopropyl-1H-pyrrole; 95% to interact with a variety of molecules and to exert a wide range of effects on the body.
Biochemical and Physiological Effects
2-Benzyl-5-isopropyl-1H-pyrrole; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-isopropyl-1H-pyrrole; 95% is a highly versatile compound and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. As such, it has a number of advantages and limitations for use in lab experiments. One of the major advantages of 2-Benzyl-5-isopropyl-1H-pyrrole; 95% is its high solubility in a variety of solvents, which makes it ideal for use in a variety of lab experiments. Additionally, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% is relatively inexpensive, which makes it an attractive option for use in lab experiments. However, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% is relatively unstable, which can limit its use in some lab experiments.

Future Directions

2-Benzyl-5-isopropyl-1H-pyrrole; 95% is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. As such, there are a number of potential future directions for its use. One potential future direction is its use in drug discovery studies, as it can be used to study the binding of drugs to their targets. Additionally, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% could be used in drug delivery studies, as it can be used to study the release of drugs from their carriers. Finally, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% could be used in drug metabolism studies, as it can be used to study the metabolic pathways of drugs.

Synthesis Methods

The synthesis of 2-Benzyl-5-isopropyl-1H-pyrrole; 95% is typically conducted through a process known as the Grignard reaction. This involves the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with a carbonyl compound to form an alcohol. The alcohol can then be converted to an aldehyde or ketone, which can then be reacted with an amine to form 2-Benzyl-5-isopropyl-1H-pyrrole; 95%. The Grignard reaction is an essential step in the synthesis of 2-Benzyl-5-isopropyl-1H-pyrrole; 95%, as it allows for the selective formation of the desired product.

Scientific Research Applications

2-Benzyl-5-isopropyl-1H-pyrrole; 95% has been used in a variety of scientific research studies. It has been used as a model compound for drug metabolism studies, as it can be used to study the metabolic pathways of drugs. It has also been used in drug delivery studies, as it can be used to study the release of drugs from their carriers. Additionally, 2-Benzyl-5-isopropyl-1H-pyrrole; 95% has been used as a model compound for drug discovery studies, as it can be used to study the binding of drugs to their targets.

properties

IUPAC Name

2-benzyl-5-propan-2-yl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(2)14-9-8-13(15-14)10-12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOVIYCPRDJLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-isopropyl-1H-pyrrole

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